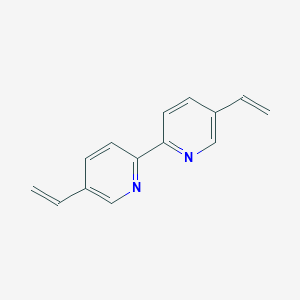

5,5'-Divinyl-2,2'-bipyridine

Description

Significance of Bipyridine Derivatives in Contemporary Chemical Science

Bipyridines, a class of organic compounds composed of two linked pyridine (B92270) rings, are cornerstones of modern chemistry. wikipedia.org Among these, 2,2'-bipyridine (B1663995) and its derivatives are particularly prominent, serving as exceptional chelating ligands in inorganic and organometallic chemistry. dovepress.comnih.gov Their ability to form stable complexes with a vast array of metal ions has made them indispensable in numerous applications. nih.govmdpi.com

These derivatives are fundamental building blocks in fields such as:

Catalysis: Bipyridine ligands are crucial in transition-metal catalysis, although the strong coordination of the bipyridine product with the metal center can sometimes decrease catalytic activity. mdpi.com

Materials Science: They are used to construct coordination polymers, photosensitizers, and supramolecular architectures. mdpi.comontosight.ai The resulting metal complexes often exhibit unique optical and electrochemical properties. nih.gov

Biomedical Research: The capacity of bipyridine derivatives to chelate metal ions and interact with biological molecules makes them valuable in the development of therapeutic and diagnostic agents. dovepress.comontosight.ai

The versatility and ease of functionalization of the bipyridine scaffold allow chemists to fine-tune the properties of the resulting molecules and materials for specific purposes. dovepress.comresearchgate.net

The Role of Vinyl Functionalities in Molecular Design and Material Development

The vinyl group, a carbon-carbon double bond, is a highly valuable functional group in polymer science and materials chemistry. Its presence in a molecule opens up pathways for polymerization, allowing for the creation of long-chain polymers from smaller monomer units. nih.gov Vinyl polymers are prized for their ease of synthesis and the wide diversity of architectures and functionalities they can incorporate. nih.gov

Key attributes of vinyl functionalities in material development include:

Polymerization: Vinyl groups are precursors for creating polymers with strong carbon-carbon backbones, leading to durable and versatile materials. nih.govdurablebuildingsolutions.org Applications range from resilient flooring and durable pipes (B44673) to window frames and electrical cable insulation. durablebuildingsolutions.org

Cross-linking and Dendritic Structures: The reactivity of the vinyl group can be harnessed to create highly branched, dendritic polymers through processes like self-condensing vinyl polymerization. nih.gov

Surface Modification: Vinyl functionalities enable the grafting of molecules onto surfaces, a key technique for creating functionalized materials. For example, vinyl-terminated silanes are used to modify surfaces and stabilize polymer dispersions. researchgate.net

The incorporation of vinyl groups into complex molecules like bipyridines allows for the synthesis of advanced materials that combine the coordination properties of the bipyridine core with the robust, processable nature of vinyl polymers.

Historical Context and Evolution of Research on 5,5'-Divinyl-2,2'-bipyridine (dvbpy)

The story of this compound (dvbpy) is built upon the foundational research into its parent compound, 2,2'-bipyridine. First synthesized in 1888, 2,2'-bipyridine became one of the most widely used ligands in coordination chemistry. nih.govresearchgate.net Early research focused on its synthesis and its fundamental coordination chemistry with various metals. nih.gov

The development of substituted bipyridines aimed to modify the electronic and steric properties of the ligand. The synthesis of 5,5'-disubstituted 2,2'-bipyridines has been an area of interest for creating ligands with specific donor functionalities. hhu.de The introduction of vinyl groups at the 5 and 5' positions to create dvbpy is a more recent development, driven by the desire to create polymerizable metal complexes.

Key research milestones for dvbpy and related vinyl-bipyridines include:

Synthesis: Methods have been developed for the synthesis of vinyl-substituted polypyridyl ligands, including dvbpy. acs.org

Electropolymerization: A significant focus of dvbpy research has been its use in forming thin, stable, and adherent polymer films on electrode surfaces through reductive electropolymerization. acs.orgresearchgate.net Studies have shown that ruthenium complexes containing one, two, or three dvbpy ligands can be successfully polymerized. acs.org

Comparative Studies: Research has compared the polymerization behavior of dvbpy with its isomer, 4,4'-divinyl-2,2'-bipyridine. It was found that ruthenium complexes of dvbpy readily form polymeric films, whereas the 4,4'-dvbpy analogue does not under similar conditions, highlighting the critical role of the substituent position. acs.orgresearchgate.net

This evolution from a simple ligand to a sophisticated monomer for functional polymers demonstrates a clear trend towards the design of molecules for advanced materials applications.

Scope and Academic Relevance of dvbpy-based Research

The academic relevance of this compound is centered on its utility in creating functional polymeric materials and modified surfaces. The ability of its vinyl groups to undergo polymerization while the bipyridine core coordinates to a metal center allows for the creation of metallopolymers with tailored electronic, optical, and catalytic properties.

Current research involving dvbpy is active in several areas:

Functional Electrodes: The electropolymerization of dvbpy-metal complexes is a primary application. acs.org This process creates modified electrodes where the resulting polymer film contains redox-active metal centers, which are useful in sensors and electrocatalysis. acs.orgresearchgate.net

Catalysis: Dvbpy has been incorporated into catalysts for significant chemical reactions. For instance, a ruthenium-based water-oxidation catalyst featuring the dvbpy ligand has been developed, which is crucial for research into solar-to-fuel energy conversion systems. researchgate.net

Materials for Energy Conversion: The development of materials that can capture and convert solar energy is a major goal of current research. The stable, functional films produced from dvbpy complexes are being investigated for their potential role in these technologies. researchgate.net

The research on dvbpy bridges coordination chemistry with polymer and materials science, providing a versatile platform for developing new technologies.

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 5,5'-diethenyl-2,2'-bipyridine | fluorochem.co.uk |

| Molecular Formula | C₁₄H₁₂N₂ | fluorochem.co.uk |

| Molecular Weight | 208.264 g/mol | fluorochem.co.uk |

| Appearance | Solid | fluorochem.co.uk |

| CAS Number | 932396-96-8 | fluorochem.co.uksigmaaldrich.com |

Table 2: Research Applications of dvbpy

| Application Area | Description | Key Findings | References |

|---|---|---|---|

| Electropolymerization | Formation of metallopolymer films on electrode surfaces via electrochemical reduction. | Dvbpy-ruthenium complexes form stable, adherent films with well-defined redox processes. The degree of entanglement increases with more dvbpy ligands. | acs.orgresearchgate.net |

| Water-Oxidation Catalysis | Use as a ligand in molecular catalysts for the oxidation of water. | A complex, [Ru(tpy)(dvbpy)(OH₂)]²⁺, serves as a stable surface catalyst for water-oxidation, relevant for clean energy devices. | researchgate.net |

| Functional Materials | Synthesis of transition-metal complexes for creating materials with specific electrochemical properties. | Iridium and Rhenium complexes of dvbpy have been synthesized and studied. The iridium complex can be polymerized. | acs.orgresearchgate.net |

Properties

IUPAC Name |

5-ethenyl-2-(5-ethenylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-3-11-5-7-13(15-9-11)14-8-6-12(4-2)10-16-14/h3-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSLVUNCQSJTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)C2=NC=C(C=C2)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705206 | |

| Record name | 5,5'-Diethenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932396-96-8 | |

| Record name | 5,5'-Diethenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5,5 Divinyl 2,2 Bipyridine

Established Synthetic Pathways for the 2,2'-Bipyridine (B1663995) Core

The 2,2'-bipyridine (bpy) framework is a ubiquitous ligand in coordination chemistry, and its synthesis has been a subject of extensive research. The methods for creating this core structure are varied, often relying on metal-catalyzed cross-coupling reactions. Historically, the Ullmann coupling, which uses copper powder to couple 2-halopyridines at high temperatures, was a pioneering method, though it is often limited by harsh reaction conditions. hhu.de

Modern synthetic chemistry has largely transitioned to more efficient and versatile palladium-catalyzed reactions. These include:

Suzuki Coupling: This reaction pairs a pyridylboronic acid with a halopyridine. mdpi.com It is a widely used method for constructing C(sp²)–C(sp²) bonds to form bipyridine structures. mdpi.com However, the stability of 2-pyridylboronic acid derivatives can be a challenge. mdpi.com

Negishi Coupling: This method utilizes a pyridylzinc halide, which is coupled with a bromopyridine in the presence of a palladium catalyst. mdpi.com

Stille Coupling: This involves the reaction of an organotin compound with a halide.

Beyond coupling reactions, cyclization methods from appropriately substituted precursors can also be employed, although these often require the synthesis of complex starting materials. scielo.br The direct functionalization of the parent 2,2'-bipyridine molecule through aromatic substitution is another common strategy to introduce various substituents. scielo.br

Targeted Introduction of Vinyl Groups at the 5,5'-Positions

With a stable 2,2'-bipyridine core, the next critical step is the introduction of vinyl groups at the 5 and 5' positions. This functionalization is key to the utility of 5,5'-Divinyl-2,2'-bipyridine (dvbpy), as the vinyl groups can participate in polymerization and other addition reactions.

Suzuki–Miyaura Cross-Coupling Strategies for Vinyl Derivatization

The Suzuki-Miyaura cross-coupling reaction stands out as a simple, practical, and high-yielding method for synthesizing dvbpy. researchgate.netnih.gov This strategy typically involves the reaction of 5,5'-dibromo-2,2'-bipyridine (B102527) with a vinylating agent. A particularly effective agent is potassium vinyltrifluoroborate. researchgate.netnih.gov

The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. acs.org The 5,5'-dibromo-2,2'-bipyridine precursor is a key starting material, valued for its ability to undergo further functionalization to create larger conjugated systems. ossila.com This method provides a direct and efficient route to vinyl-substituted bipyridines in moderate to good yields. researchgate.netnih.gov

| Component | Chemical Name | Role |

|---|---|---|

| Bipyridine Precursor | 5,5'-Dibromo-2,2'-bipyridine | Aryl halide source |

| Vinyl Source | Potassium vinyltrifluoroborate | Vinylating agent |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Cross-coupling catalyst |

| Base | Sodium carbonate (Na₂CO₃) | Activates the boronic acid derivative |

| Solvent | Toluene (B28343) / Water | Reaction medium |

Alternative Synthetic Routes from 2,2'-Bipyridine Precursors

While the Suzuki-Miyaura coupling from the dibromo precursor is prevalent, other synthetic strategies starting from different functionalized bipyridines exist. One notable alternative begins with 5,5'-dimethyl-2,2'-bipyridine. This compound can undergo enamination with Bredereck's reagent, followed by oxidative cleavage with sodium periodate, to yield 2,2'-bipyridine-5,5'-dicarbaldehyde. researchgate.netnih.gov This dialdehyde (B1249045) is a versatile intermediate that can be used to construct macrocycles and other complex structures. researchgate.netnih.gov While not a direct synthesis of dvbpy, this dialdehyde could potentially be converted to the divinyl compound through reactions like the Wittig olefination.

Another approach involves the coupling of 2-chloro-5-amino-pyridine using a nickel-containing complex reducing agent (NiCRAL) to form 5,5'-diamino-2,2'-bipyridine. hhu.de This amino-functionalized bipyridine can then be further modified. For instance, it can be converted into 5,5'-dicyano-2,2'-bipyridine or 5,5'-diisothiocyanato-2,2'-bipyridine, demonstrating the versatility of different precursors in accessing a range of 5,5'-disubstituted bipyridines. hhu.de

Optimization of Reaction Conditions and Yields for dvbpy Synthesis

Optimizing reaction conditions is a critical task in synthetic chemistry to maximize product yield, minimize reaction time, and ensure high purity. prismbiolab.com This process involves systematically varying parameters such as temperature, solvent, reagent concentrations, and catalyst choice. prismbiolab.comscielo.br Modern approaches to optimization include statistical methods like Design of Experiments (DoE) and the use of machine learning algorithms to predict the best conditions. prismbiolab.combeilstein-journals.orgillinois.edu

For the Suzuki-Miyaura synthesis of this compound, several factors can be tuned for optimal results. The choice of palladium catalyst, the type of base, the solvent system, and the reaction temperature all play crucial roles in the efficiency of the cross-coupling. For example, in a related synthesis of 5,5'-diphenyl-2,2'-bipyridine, the reaction was refluxed for 14 hours in a toluene and aqueous sodium carbonate mixture using Pd(PPh₃)₄ as the catalyst. acs.org Achieving the best balance between conversion of the starting material and the selectivity for the desired product is the primary goal of optimization. scielo.br

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | 5,5′-dibromo-2,2′-bipyridine | acs.org |

| Coupling Partner | phenylboronic acid | acs.org |

| Catalyst | Pd(PPh₃)₄ | acs.org |

| Solvent | Toluene and aqueous Na₂CO₃ | acs.org |

| Temperature | Reflux | acs.org |

| Time | 14 hours | acs.org |

Derivatization of this compound for Advanced Applications

The primary value of this compound lies in its role as a polymerizable ligand. The two vinyl groups are readily available for derivatization, most notably through polymerization reactions. A significant application is its use in the synthesis of transition-metal complexes, particularly with ruthenium (Ru) and iridium (Ir). acs.org

These metal complexes, containing one or more dvbpy ligands, can undergo reductive electropolymerization. acs.orgresearchgate.net This process allows for the creation of stable, electroactive polymeric films on electrode surfaces. acs.org For instance, the complex [Ru(II)(bpy)₂(dvbpy)]²⁺ can be electropolymerized onto a functionalized electrode, a technique used to stabilize chromophores on semiconductor surfaces for applications in areas like solar energy conversion. acs.org The resulting polymer films show reproducible and well-defined electrochemical properties, making them suitable for various electronic and sensory devices. acs.org Furthermore, dvbpy is being used to construct complex systems like mixed-valence bisruthenium complexes, highlighting its importance in creating advanced functional materials. acs.org

Coordination Chemistry of 5,5 Divinyl 2,2 Bipyridine As a Ligand

Complexation with Transition Metals

5,5'-Divinyl-2,2'-bipyridine (5,5'-dvbpy) readily forms stable complexes with a wide variety of transition metals. The bipyridyl core provides a robust coordination environment, while the vinyl groups can be used to tune the electronic properties or to immobilize the complex onto surfaces or within polymer matrices through electropolymerization.

Ruthenium Complexes: Synthesis, Stability, and Electronic Structure

Ruthenium complexes incorporating 5,5'-dvbpy are among the most studied, largely due to the well-established photophysical and electrochemical properties of ruthenium polypyridyl complexes.

Synthesis: The synthesis of ruthenium(II) complexes with 5,5'-dvbpy typically involves the reaction of a suitable ruthenium precursor, such as cis-[Ru(bpy)₂Cl₂], with the 5,5'-dvbpy ligand in a high-boiling point solvent like ethanol (B145695) or dimethylformamide. This ligand exchange reaction leads to the formation of heteroleptic complexes like [Ru(bpy)₂(5,5'-dvbpy)]²⁺ or homoleptic complexes such as [Ru(5,5'-dvbpy)₃]²⁺. Complexes with varying numbers of 5,5'-dvbpy ligands, for instance [Ru(5,5'-dvbpy)(bpy)₂]²⁺ and [Ru(5,5'-dvbpy)₂(bpy)]²⁺, have been successfully synthesized and isolated. frontiersin.orgmdpi.com

Stability: These ruthenium complexes exhibit high thermal and chemical stability, characteristic of the [Ru(bpy)₃]²⁺ family. The resulting complexes can be deposited on electrode surfaces through reductive electropolymerization of the vinyl groups. The polymeric films formed are noted to be stable and adherent, showing well-defined and persistent redox processes, which indicates the robustness of the coordinated structure. frontiersin.orgmdpi.com

Electronic Structure: The electronic structure is dominated by metal-to-ligand charge transfer (MLCT) transitions, a hallmark of ruthenium(II) bipyridine complexes. uzh.ch The vinyl groups act as weak π-acceptors, which can slightly modify the energy of the π* orbitals of the bipyridine ligand. Substituents at the 5,5' positions have been shown to have a greater effect on the reduction potentials than the oxidation potentials of Ru(II) polypyridine complexes. hawaii.edu Consequently, these substituents strongly influence the energy of the MLCT absorption and emission bands. hawaii.edu The electronic transitions in these complexes are key to their use in applications like sensors and organic light-emitting diodes (OLEDs).

Iridium Complexes: Ligand Field Effects and Coordination Environment

Iridium(III) complexes are renowned for their high phosphorescence quantum yields, making them crucial for applications in organic light-emitting diodes (OLEDs). The use of 5,5'-dvbpy as a ligand allows for the tuning of these properties and the incorporation of the complexes into polymeric materials.

Ligand Field Effects: In cyclometalated iridium(III) complexes, such as [Ir(ppy)₂(5,5'-dvbpy)]⁺ (where ppy is 2-phenylpyridine), the 5,5'-dvbpy ligand acts as the ancillary ligand. The energy of its lowest unoccupied molecular orbital (LUMO) plays a critical role in determining the emission color and efficiency of the complex. The vinyl groups can influence the electronic properties, and thus the ligand field, affecting the energy of the metal-to-ligand charge-transfer excited states. Computational studies on similar 5,5'-disubstituted bipyridine ligands show that the emission originates from an admixture of ligand-to-ligand charge-transfer (LLCT) and MLCT excited states.

Coordination Environment: Iridium(III) typically adopts a distorted octahedral coordination geometry in these complexes. nih.gov For a complex like [Ir(ppy)₂(5,5'-dvbpy)]⁺, the iridium center is coordinated to two carbon atoms and two nitrogen atoms from the two cyclometalated ppy ligands, and the two nitrogen atoms from the 5,5'-dvbpy ligand. This coordination environment is stable and provides the rigidity necessary for efficient luminescence. The complex [Ir(5,5'-dvbpy)(ppy)₂]⁺ has been shown to be polymerizable, though the resulting films can exhibit irreversible anodic processes. frontiersin.org

Rhenium Complexes: Spectroscopic and Electrochemical Characterization

Rhenium(I) tricarbonyl diimine complexes are well-known for their luminescent properties and their application in photocatalysis, particularly for CO₂ reduction.

Spectroscopic Characterization: The complex [Re(5,5'-dvbpy)(CO)₃Cl] has been synthesized and studied. frontiersin.org Its spectroscopic properties are analogous to the parent complex, [Re(bpy)(CO)₃Cl]. The absorption spectrum is characterized by intense intraligand π-π* transitions in the UV region and a broader, less intense MLCT band in the visible region. nih.gov These complexes are often emissive, with the emission originating from a triplet MLCT excited state.

Electrochemical Characterization: Cyclic voltammetry of [Re(5,5'-dvbpy)(CO)₃Cl] reveals redox processes associated with both the metal center and the ligand. The reduction is typically ligand-based, localized on the π* orbital of the 5,5'-dvbpy ligand. The vinyl groups can influence the reduction potential. Unlike many ruthenium and iridium analogs, [Re(5,5'-dvbpy)(CO)₃Cl] does not readily polymerize under reductive electrochemical conditions, suggesting that the electron density on the vinyl groups in the reduced state is insufficient to initiate polymerization. frontiersin.org

Other Transition Metals (e.g., Fe, Os, Co, Cu, Zn): Coordination Versatility

The 5,5'-dvbpy ligand demonstrates significant versatility in coordinating with a range of other first- and second-row transition metals. While specific studies on the 5,5'-divinyl derivative are less common than for Ru, Ir, and Re, the behavior of closely related 5,5'-disubstituted bipyridine ligands provides strong insights into their coordination chemistry.

Iron (Fe): Iron(II) readily forms tris-bipyridyl complexes, [Fe(5,5'-dvbpy)₃]²⁺. Drawing analogies from other 5,5'-substituted bipyridyl ligands, these complexes are expected to form clefts that can encapsulate anions like sulfate (B86663) or perchlorate. rsc.org

Osmium (Os): Osmium(II) forms complexes analogous to ruthenium(II), such as [Os(bpy)₂(5,5'-dvbpy)]²⁺. These complexes also exhibit MLCT transitions, but often at lower energies (further into the red) due to the higher energy of the Os(II) d-orbitals. uzh.chnih.gov

Cobalt (Co): Cobalt(II) and Cobalt(III) complexes with substituted bipyridines have been synthesized. For example, ligands with amino acid side chains at the 5,5' positions form diastereoselective Co(II) and Co(III) complexes. researchgate.net

Copper (Cu): Copper(II) forms a variety of complexes with substituted bipyridines, often with distorted square pyramidal or octahedral geometries. urfu.runih.gov The stoichiometry and coordination environment can be influenced by the counter-ions and solvent molecules present during synthesis.

Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, forms complexes where the geometry is dictated by ligand sterics and packing forces. With substituted bipyridines, it commonly forms tetrahedral complexes of the type [Zn(dvbpy)X₂] (X = halide) or octahedral complexes like [Zn(dvbpy)₃]²⁺. mdpi.comrsc.org

| Metal | Typical Complex Formula | Coordination Geometry | Key Features |

| Ruthenium (Ru) | [Ru(5,5'-dvbpy)₃]²⁺ | Octahedral | Stable, Redox-active, MLCT emission, Electropolymerizable |

| Iridium (Ir) | [Ir(ppy)₂(5,5'-dvbpy)]⁺ | Distorted Octahedral | Highly phosphorescent, Used in OLEDs, Polymerizable |

| Rhenium (Re) | [Re(5,5'-dvbpy)(CO)₃Cl] | Octahedral | Luminescent, Photocatalytic potential, Not easily polymerized |

| Iron (Fe) | [Fe(5,5'-dvbpy)₃]²⁺ | Octahedral | Redox-active, Potential for anion binding |

| Osmium (Os) | [Os(bpy)₂(5,5'-dvbpy)]²⁺ | Octahedral | Red-shifted MLCT absorption/emission compared to Ru |

| Copper (Cu) | [Cu(5,5'-dvbpy)₂X]ⁿ⁺ | Distorted Square Pyramidal | Magnetically interesting, Catalytic applications |

| Zinc (Zn) | [Zn(5,5'-dvbpy)X₂] | Tetrahedral | Luminescent (ligand-based), Lewis acid catalysis |

Complexation with Lanthanide Ions (e.g., Europium, Dysprosium)

While bipyridine ligands are more commonly associated with transition metals, they also coordinate to lanthanide ions. The coordination is driven by the hard-soft acid-base principle, where the hard lanthanide ions interact with the nitrogen donors. Often, ancillary anionic ligands (like carboxylates or β-diketonates) are required to saturate the coordination sphere and neutralize the charge.

Studies on the closely related 5,5'-dimethyl-2,2'-bipyridine ligand show the formation of dimeric lanthanide complexes with the general formula [Ln(carboxylate)₃(5,5'-dm-2,2'-bipy)]₂. frontiersin.orgresearchgate.net In these structures, the lanthanide ion is typically eight- or nine-coordinate, binding to oxygen atoms from the carboxylate ligands and the two nitrogen atoms of the bipyridine. For dysprosium, such complexes exhibit the characteristic fluorescence of the lanthanide ion, indicating that the bipyridine ligand can act as an "antenna," absorbing light and transferring the energy to the metal center. researchgate.net

A four-coordinate Europium(II) complex, [{(CH₃)₃Si}₂N]₂Eu(bpy), has also been reported, demonstrating that bipyridine can coordinate to lanthanides in lower oxidation states and with less crowded coordination spheres. nih.govresearchgate.net The use of the divinyl derivative would offer the potential to incorporate these luminescent lanthanide centers into polymeric materials.

Theoretical Insights into Metal-Ligand Bonding and Electronic States (e.g., DFT Studies)

Theoretical and computational chemistry offers a powerful lens through which to investigate the nuanced interactions between the this compound ligand and various metal centers. DFT and its time-dependent extension (TD-DFT) have become principal tools for elucidating the electronic structure, bonding characteristics, and excited-state properties of these complexes.

Molecular Geometry and Bonding Analysis

DFT calculations are instrumental in predicting the ground-state geometries of metal complexes with high accuracy. For complexes of this compound, these calculations typically focus on key structural parameters such as metal-nitrogen (M-N) bond lengths, the bite angle of the bipyridine ligand, and the planarity of the ligand framework upon coordination.

Analysis of the molecular orbitals (MOs) derived from DFT calculations offers a qualitative and quantitative picture of the metal-ligand bonding. The interaction between the metal d-orbitals and the π and π* orbitals of the this compound ligand is of particular interest. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of these complexes.

For many transition metal complexes of d-V-bpy, the HOMO is predominantly of metal d-orbital character, while the LUMO is typically localized on the π* system of the bipyridine ligand. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key parameter that correlates with the electrochemical and photophysical properties of the complex.

| Molecular Orbital | Primary Character | Typical Contribution | Significance |

|---|---|---|---|

| LUMO+1 | Ligand π | Delocalized over bipyridine rings and vinyl groups | Acceptor orbital for electronic transitions |

| LUMO | Ligand π | Concentrated on the bipyridine core | Determines electron-accepting ability and involved in MLCT transitions |

| HOMO | Metal d | Primarily from t2g orbitals in octahedral complexes | Determines electron-donating ability and involved in MLCT transitions |

| HOMO-1 | Metal d | Often close in energy to the HOMO | Contributes to the overall electronic structure |

Electronic States and Transitions

TD-DFT calculations are employed to predict the electronic absorption spectra of these complexes by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. For ruthenium(II) and iron(II) complexes of bipyridine ligands, the low-energy absorption bands in the visible region are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions. These transitions involve the promotion of an electron from a metal-centered d-orbital (like the HOMO) to a ligand-centered π* orbital (like the LUMO).

The vinyl groups on the this compound ligand can extend the π-conjugation of the bipyridine system. Theoretical studies can quantify the effect of this extended conjugation on the energies of the π* orbitals. Generally, increased conjugation lowers the energy of the LUMO, which can lead to a red-shift (a shift to longer wavelengths) in the MLCT absorption bands compared to complexes with unsubstituted bipyridine.

| Parameter | Calculated Value | Methodology |

|---|---|---|

| Ru-N Bond Length (Å) | ~2.05 - 2.10 | DFT (e.g., B3LYP/LANL2DZ) |

| HOMO Energy (eV) | -6.5 to -7.0 | DFT |

| LUMO Energy (eV) | -3.0 to -3.5 | DFT |

| HOMO-LUMO Gap (eV) | ~3.5 | DFT |

| Lowest Energy MLCT (nm) | ~450 - 480 | TD-DFT |

Note: The values presented in this table are illustrative and based on typical results for similar Ru(II)-bipyridine complexes. Specific values would be dependent on the exact computational methods and level of theory employed.

Electropolymerization and Functional Metallopolymeric Systems Based on 5,5 Divinyl 2,2 Bipyridine

Fundamental Principles and Mechanisms of Reductive Electropolymerization of dvbpy Complexes

Reductive electropolymerization is a potent method for modifying electrode surfaces by generating thin, insoluble metallopolymer films directly onto a conductive substrate. nih.gov This technique is particularly effective for transition-metal complexes containing vinyl-substituted polypyridine ligands, such as 5,5'-Divinyl-2,2'-bipyridine (dvbpy). nih.govrhhz.net The primary advantage of this approach is that it circumvents issues related to the solubility of the final polymer, as the polymerization and deposition occur simultaneously in situ. nih.govrhhz.net The resulting films are generally stable, adherent, and electrochemically active. researcher.liferesearchgate.net

The mechanism of reductive electropolymerization for dvbpy complexes is understood to be an anionically initiated process. nih.govrhhz.net The process begins with the electrochemical reduction of the dvbpy ligand within the metal complex at the electrode surface. This one-electron reduction generates a radical anion intermediate. rhhz.net The subsequent step involves the coupling of these radical intermediates on adjacent monomers, leading to the formation of a new carbon-carbon bond and a dimeric species. nih.govrhhz.net This chain propagation reaction, involving radical-radical coupling, continues, often accompanied by the abstraction of protons from the solvent, to form a saturated alkyl chain linking the monomer units. rhhz.net As the polymer chain grows, its solubility in the surrounding electrolyte solution decreases, causing it to precipitate and form a thin, adherent film on the electrode surface. rhhz.net This process allows for precise control over film thickness by adjusting electrochemical parameters such as the number of potential cycles or the duration of the electrolysis. nih.gov A key feature of this reductive method is that the coordination sphere of the metal complex remains largely intact, preserving the fundamental electrochemical and spectroscopic properties of the monomer within the polymer film. rhhz.net

Factors Influencing Polymerization Efficiency and Film Formation

Influence of the Central Metal Ion and Auxiliary Ligands

The choice of the central metal ion and the nature of the non-polymerizable auxiliary ligands significantly impact the success and efficiency of the reductive electropolymerization of 5,5'-dvbpy complexes. Research has shown that not all metal complexes containing the dvbpy ligand will polymerize under typical reductive conditions.

The central metal ion plays a crucial role. For instance, ruthenium(II) and iridium(III) complexes incorporating 5,5'-dvbpy have been successfully electropolymerized to form stable, electroactive films. researchgate.net In contrast, the rhenium complex, [Re(5,5'-dvbpy)(CO)3Cl], does not polymerize under the same experimental conditions. researchgate.net This highlights that the electronic properties conferred by the metal center are critical for facilitating the initial reductive step on the dvbpy ligand required to initiate polymerization.

Auxiliary ligands, which complete the metal's coordination sphere, also influence the process. Studies on ruthenium complexes have demonstrated that polymerization is successful with various auxiliary ligands. For example, complexes such as [Ru(5,5'-dvbpy)(bpy)2]2+, [Ru(5,5'-dvbpy)(4,4'-dpbpy)2]2+, and [Ru(5,5'-dvbpy)(5,5'-dpbpy)2]2+ have all been effectively deposited on electrode surfaces. researcher.liferesearchgate.net This indicates a degree of tolerance for different non-polymerizable bipyridyl ligands, allowing for the fine-tuning of the resulting polymer film's properties without inhibiting the polymerization itself.

The number of polymerizable ligands on the metal center also affects the final film structure. Complexes with two or three 5,5'-dvbpy ligands, such as [Ru(5,5'-dvbpy)2(bpy)]2+ and [Ru(5,5'-dvbpy)3]2+, can also be polymerized. researcher.liferesearchgate.net The presence of multiple dvbpy units leads to a higher degree of cross-linking or entanglement within the resulting polymer network. researcher.life

| Complex | Central Metal | Auxiliary Ligands | Polymerization Success |

|---|---|---|---|

| [Ru(5,5'-dvbpy)(bpy)2]2+ | Ruthenium (Ru) | 2,2'-bipyridine (B1663995) (bpy) | Yes |

| [Ru(5,5'-dvbpy)(4,4'-dpbpy)2]2+ | Ruthenium (Ru) | 4,4'-diphenyl-2,2'-bipyridine (dpbpy) | Yes |

| [Ru(5,5'-dvbpy)(5,5'-dpbpy)2]2+ | Ruthenium (Ru) | 5,5'-diphenyl-2,2'-bipyridine (dpbpy) | Yes |

| [Ir(5,5'-dvbpy)(ppy)2]+ | Iridium (Ir) | 2-phenylpyridine (ppy) | Yes |

| [Re(5,5'-dvbpy)(CO)3Cl] | Rhenium (Re) | Carbonyl (CO), Chloride (Cl) | No |

Positional Isomer Effects on Polymerization (e.g., 5,5'-dvbpy vs. 4,4'-dvbpy)

The position of the vinyl substituents on the bipyridine ring is a critical determinant of whether electropolymerization will occur. A direct comparison between the 5,5'- and 4,4'- isomers of divinyl-2,2'-bipyridine reveals a stark difference in reactivity.

Numerous studies have conclusively shown that ruthenium complexes containing the 5,5'-dvbpy ligand, such as [Ru(5,5'-dvbpy)(bpy)2]2+, can be reliably and efficiently deposited onto electrode surfaces through reductive electropolymerization. researcher.liferesearchgate.net The resulting films are stable, adherent, and exhibit well-defined electrochemical behavior.

In sharp contrast, the analogous complex containing the 4,4'-dvbpy positional isomer, [Ru(4,4'-dvbpy)(bpy)2]2+, does not polymerize under identical electrochemical conditions. researcher.liferesearchgate.net This failure to polymerize suggests that the electronic structure of the radical anion formed upon reduction of the 4,4'-dvbpy ligand is not conducive to the subsequent radical-radical coupling step required for chain growth. The position of the vinyl groups directly influences the spin density distribution in the radical anion intermediate, and it appears that the 5,5' substitution pattern facilitates the necessary reactivity at the vinyl group, whereas the 4,4' pattern does not. This positional isomer effect is a crucial consideration in the design of monomers for reductive electropolymerization.

Electrolyte and Solvent Effects on Film Deposition

The choice of solvent and supporting electrolyte is fundamental to the electropolymerization process, influencing the solubility of the monomer, the conductivity of the solution, and the morphology of the deposited film. For the reductive electropolymerization of 5,5'-dvbpy complexes, acetonitrile (B52724) (MeCN) is a commonly used solvent due to its wide electrochemical window and ability to dissolve the organometallic monomer complexes. nih.govnih.gov

The supporting electrolyte, typically a salt like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), is essential for providing conductivity to the solution. nih.govnih.gov The properties of the electrolyte's ions can significantly affect the polymerization and the resulting film. Factors such as the size and charge of the electrolyte anions and cations can influence the structure of the electrochemical double layer at the electrode surface, which in turn can affect the rate of the initial electron transfer step. Furthermore, these ions are incorporated into the growing polymer film to maintain charge neutrality, and their size can impact the film's morphology, porosity, and ion transport properties. While systematic studies focusing exclusively on electrolyte effects for 5,5'-dvbpy are not extensively detailed, the principles from the broader field of electropolymerization indicate that variations in electrolyte concentration and ion type can alter the film growth rate and its final physical characteristics. nih.govresearchgate.net

Electrochemical Characteristics of Electropolymerized Films

Redox Processes and Charge Transport Mechanisms within Metallopolymer Films

Metallopolymer films derived from 5,5'-dvbpy complexes are electroactive, meaning they can be reversibly oxidized and reduced. The films exhibit well-defined redox processes that are characteristic of the incorporated metal complex, indicating that the monomer's fundamental electrochemical identity is preserved after polymerization. researcher.lifersc.org For a film of poly-[Ru(5,5'-dvbpy)(bpy)2]2+, the cyclic voltammogram shows a reversible wave corresponding to the Ru(II)/Ru(III) couple, similar to that of the monomer in solution. rhhz.net

Charge transport through these films is a complex process necessary for the redox reactions to occur throughout the film's thickness, not just at the electrode-film interface. This transport is understood to occur via a combination of two primary mechanisms: physical diffusion of counter-ions and electron hopping. For an oxidation process to occur at a metal center within the film, a counter-anion from the electrolyte must diffuse into the film to maintain charge neutrality. Conversely, during reduction, an anion must diffuse out. Simultaneously, charge must be propagated electronically through the film. This occurs via an electron self-exchange or "hopping" mechanism, where an electron effectively moves from a reduced site to an adjacent oxidized site between neighboring metal complexes within the polymer matrix.

Impact of Polymer Architecture on Charge-Trapping Currents and Diffusion Constants

The architecture of metallopolymers based on this compound (dvbpy) significantly influences their electrochemical properties, particularly charge-trapping currents and apparent diffusion constants. The number of polymerizable dvbpy ligands within the metal complex directly correlates with the degree of entanglement in the resulting polymer film. This entanglement plays a crucial role in the charge transport dynamics within the film.

In studies comparing ruthenium complexes with varying numbers of dvbpy ligands, a clear trend emerges. Complexes with two or three dvbpy ligands, such as [Ru(5,5′-dvbpy)2(bpy)]2+ and [Ru(5,5′-dvbpy)3]2+, form polymeric films that exhibit larger charge-trapping currents compared to films formed from complexes with only one dvbpy ligand, like [Ru(5,5′-dvbpy)(bpy)2]2+. figshare.comacs.orgresearcher.life This increase in charge-trapping is attributed to the more complex and entangled polymer network formed when more polymerizable units are present on the monomer.

This relationship demonstrates a fundamental trade-off in the design of these materials: while a more cross-linked architecture can enhance the trapping of charge, it simultaneously reduces the rate of charge diffusion through the material.

Table 1: Effect of dvbpy Ligand Number on Electrochemical Properties

| Complex | Number of dvbpy Ligands | Charge-Trapping Current | Apparent Diffusion Constant (Dapp) |

| [Ru(5,5′-dvbpy)(bpy)2]2+ | 1 | Lower | Higher |

| [Ru(5,5′-dvbpy)2(bpy)]2+ | 2 | Higher | Lower |

| [Ru(5,5′-dvbpy)3]2+ | 3 | Higher | Lower |

Structural and Morphological Characterization of dvbpy-based Metallopolymers (e.g., SEM, FTIR)

The structural and morphological properties of electropolymerized films derived from dvbpy-containing metal complexes are critical to understanding their function and performance. Techniques such as Scanning Electron Microscopy (SEM) and Fourier-Transform Infrared (FTIR) spectroscopy are employed to characterize these films.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the structure of the polymer and verify that the polymerization has occurred through the vinyl groups. By comparing the FTIR spectrum of the monomeric complex with that of the electropolymerized film, changes in the vibrational modes associated with the divinylbipyridine ligand can be observed. The disappearance or reduction in the intensity of peaks corresponding to the C=C stretching and bending vibrations of the vinyl groups is a key indicator that these groups have participated in the polymerization reaction.

Scanning Electron Microscopy (SEM) provides insights into the surface morphology of the polymer films. The topography, uniformity, and presence of any structural features on the film's surface can be visualized. The morphology of the electropolymerized films can be influenced by various factors, including the specific metal complex used, the electropolymerization conditions (such as solvent, electrolyte, and potential cycling parameters), and the nature of the electrode substrate. Characterization of dvbpy-based polymeric films has been presented using SEM techniques. figshare.comacs.org

Stability, Adherence, and Reproducibility of Electropolymerized dvbpy Films

The practical utility of metallopolymer films based on this compound is highly dependent on their stability, adherence to the electrode surface, and the reproducibility of their fabrication.

Stability and Adherence: Electropolymerized films of ruthenium complexes containing the 5,5'-dvbpy ligand have been shown to be both stable and adherent. figshare.comacs.orgresearcher.life Once deposited on an electrode surface through reductive electropolymerization, these films exhibit well-defined and persistent redox processes upon repeated electrochemical cycling in a monomer-free electrolyte solution. This indicates that the polymer remains intact and attached to the electrode surface without significant degradation or delamination. The stability and adherence are crucial for the development of reliable sensors, catalysts, and electronic devices based on these materials.

In contrast, not all dvbpy-containing complexes form stable films. For instance, the iridium complex [Ir(5,5′-dvbpy)(ppy)2]+ can be polymerized, but the resulting films show an irreversible anodic process, suggesting some form of instability in the oxidized state. figshare.comacs.org Furthermore, the position of the vinyl groups on the bipyridine ring is critical; the complex [Ru(4,4′-dvbpy)(bpy)2]2+ does not polymerize under the same conditions as its 5,5'-substituted counterpart, highlighting the importance of monomer design for successful film formation. figshare.comacs.orgresearcher.life

Reproducibility: The electropolymerization technique offers a good degree of control over film thickness and properties, which contributes to the reproducibility of the films. By carefully controlling parameters such as monomer concentration, potential range, scan rate, and the number of cycles, it is possible to produce films with consistent electrochemical behavior. The ability to reliably produce films with predictable properties is essential for their integration into functional devices and for ensuring consistent performance across different batches.

Advanced Applications of 5,5 Divinyl 2,2 Bipyridine in Materials Science and Catalysis

Electrochemical Applications of dvbpy-derived Materials

The incorporation of 5,5'-Divinyl-2,2'-bipyridine (dvbpy) into metal complexes and polymeric structures has paved the way for significant advancements in various electrochemical applications. The vinyl groups on the bipyridine ligand are particularly advantageous as they provide a means for electropolymerization, leading to the formation of robust and stable thin films on electrode surfaces. This immobilization enhances the durability and reusability of the molecular species, a critical factor for practical devices. These dvbpy-derived materials have shown considerable promise in electrocatalysis, particularly for carbon dioxide (CO₂) reduction, and in the development of innovative electrochromic devices with tunable optical properties.

Electrocatalysis: Mechanistic Studies and Performance

The unique electronic properties and versatile coordination chemistry of the bipyridine moiety, combined with the polymerizable nature of the divinyl substituents, make dvbpy an excellent ligand for designing electrocatalysts. The resulting metallopolymers can facilitate multi-electron transfer processes, which are essential for driving various catalytic transformations.

The electrochemical reduction of CO₂ into valuable chemical feedstocks is a key strategy for mitigating its atmospheric concentration and for storing renewable energy. Metal complexes containing the dvbpy ligand, particularly those with rhenium (Re), have been investigated for this purpose. While detailed studies often use the parent 2,2'-bipyridine (B1663995) (bpy) ligand, the fundamental mechanistic insights are directly applicable to dvbpy-metal complexes, with the vinyl groups primarily serving to immobilize the catalytic center onto an electrode surface.

The generally accepted mechanism for CO₂ reduction by Re(bpy)(CO)₃Cl and its derivatives involves a series of one-electron reduction steps. osti.govresearchgate.netscispace.com The process is initiated by the reduction of the Re(I) complex, which can lead to the formation of a radical anion on the bipyridine ligand, [Re(I)(bpy•−)(CO)₃]. researchgate.netscispace.com Following the loss of the chloride ligand, a five-coordinate species is formed, which is believed to be the active catalyst. This species can then bind to a CO₂ molecule.

Subsequent protonation of the bound CO₂ and further electron transfer steps lead to the cleavage of a C-O bond, releasing carbon monoxide (CO) and water. escholarship.org The presence of proton sources, such as weak acids, can influence the reaction pathway and product selectivity, with some systems also capable of producing formate (HCOO⁻). nih.gov The overpotential required for the catalytic process can be tuned by modifying the electronic properties of the bipyridine ligand. For instance, the introduction of pendent tetra-alkylammonium cations on a related bipyridine ligand has been shown to lower the overpotential for CO₂ reduction by stabilizing the reduced intermediates. nih.gov

The performance of these dvbpy-metal complex-based electrocatalysts can be evaluated by several key metrics, including Faradaic efficiency (FE), turnover number (TON), and the catalytic potential. While specific data for dvbpy complexes is embedded within broader studies on bipyridine systems, the Faradaic efficiencies for CO production using Re(bpy)(CO)₃Cl can be as high as 98%. mdpi.com

| Catalyst | Product | Faradaic Efficiency (%) | Potential (V vs. SCE) | Conditions |

|---|---|---|---|---|

| Re(bpy)(CO)₃Cl | CO | 98 | -1.49 | DMF/H₂O |

| Mn(bpy)(CO)₃Br | CO | Quantitative | -1.40 | ACN with 5% H₂O |

| Fe(TPP) | CO | High | -1.8 | DMF |

Beyond CO₂ reduction, dvbpy-derived materials are being explored for other important electrocatalytic processes, such as water oxidation and hydrogen evolution. For instance, cobalt complexes incorporating 4,4'-divinyl-2,2'-bipyridine have been investigated as precursors for heterogeneous water oxidation catalysts. researchgate.net The vinyl groups in this context allow for the pre-ligation of coordination sites within a carbon material, which can then be metalated with cobalt salts. researchgate.net The resulting materials serve as active and robust catalysts for the oxygen evolution reaction in neutral aqueous conditions. researchgate.net

Furthermore, molecular complexes of nickel with bipyridine-based ligands have demonstrated activity for the electrocatalytic hydrogen evolution reaction (HER). rsc.orgresearchgate.netchemrxiv.org These systems operate through mechanisms involving the formation of metal hydride intermediates. nih.gov The electronic properties of the bipyridine ligand play a crucial role in stabilizing the reduced metal center and modulating the catalytic activity. nih.gov The ability to electropolymerize dvbpy-metal complexes offers a pathway to create stable and reusable cathodes for hydrogen production.

Electrochromic Devices and Tunable Optical Properties

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This functionality is at the heart of emerging technologies like smart windows, which can dynamically control the amount of light and heat passing through them. mdpi.comresearchgate.net Metallopolymers derived from dvbpy are particularly well-suited for these applications due to their stability, high coloration efficiency, and tunable redox and optical properties. ipi-singapore.org

A particularly interesting feature of some dvbpy-based metallopolymers is their ability to exhibit electrochromism in the near-infrared (NIR) region of the electromagnetic spectrum. This is highly desirable for smart window applications as it allows for the control of solar heat gain without significantly affecting visible light transmission. rsc.org

Electropolymerized films of ruthenium complexes containing dvbpy, such as poly-[Ru(dvbpy)(bpy)₂]²⁺, display reversible color changes upon electrochemical switching. The mechanism behind the NIR electrochromism in these materials often involves intervalence charge transfer (IVCT) in mixed-valence states of the metallopolymer. nih.gov When the ruthenium centers in the polymer chain are in different oxidation states (e.g., Ru(II) and Ru(III)), an electron can be transferred from the lower oxidation state to the higher one upon absorption of light in the NIR region.

These dvbpy-based systems can also exhibit multicolor switching, transitioning between different colors in the visible spectrum as the oxidation state of the metal center is varied. For example, a biscyclometalated ruthenium complex with a vinyl-terpyridine ligand, a related system, was shown to exhibit tricolor switching with a good contrast ratio in the NIR. nih.gov

| Property | Value | Wavelength (nm) |

|---|---|---|

| Contrast Ratio | 40% | 1165 |

| Coloration Time | < 5 s | - |

| Bleaching Time | < 5 s | - |

The development of efficient and durable electrochromic smart windows based on dvbpy-derived materials is guided by several key design principles. energy.gov A primary consideration is the stability of the electrochromic material over many switching cycles. The cross-linked polymeric network formed by the electropolymerization of dvbpy ligands significantly enhances the stability and adhesion of the film to the transparent conductive electrode (e.g., indium tin oxide, ITO), preventing its dissolution into the electrolyte. ipi-singapore.org

High coloration efficiency is another crucial parameter, which relates the change in optical density to the amount of charge injected. Metallo-supramolecular polymers, a class of materials similar to dvbpy-based polymers, have demonstrated high coloration efficiencies, exceeding 200 cm²/C. ipi-singapore.org This allows for significant changes in light transmission with minimal power consumption.

Fast switching times between the colored and bleached states are essential for user comfort and responsiveness. The kinetics of ion transport within the polymer film and at the film-electrolyte interface play a significant role in determining the switching speed. mdpi.com The porous nature of some electropolymerized films can facilitate rapid ion movement, leading to faster response times.

Finally, the ability to produce a wide range of colors is desirable for aesthetic and functional reasons. The color of dvbpy-based metallopolymers can be tuned by changing the metal center or by modifying the ancillary ligands, offering a pathway to a broad palette of electrochromic materials. ipi-singapore.org The combination of visible and NIR electrochromism in a single device is a key goal for optimizing energy savings in buildings by independently controlling daylight and solar heat. rsc.org

Ion Sensing Mechanisms and Selectivity (e.g., Cu2+ detection)

The integration of this compound (dvbpy) into fluorescent sensors for the detection of metal ions, particularly copper(II) (Cu²⁺), leverages the inherent coordination properties of the bipyridine moiety. The nitrogen atoms in the bipyridine structure act as effective binding sites for metal ions. This interaction can lead to significant changes in the photophysical properties of the molecule, forming the basis for "turn-off" or "turn-on" fluorescent sensing.

Mechanism of Action:

The primary mechanism for Cu²⁺ sensing often involves fluorescence quenching. In a typical "turn-off" sensor, the dvbpy-containing fluorophore exhibits native fluorescence. Upon coordination with Cu²⁺, this fluorescence is diminished or entirely quenched. This quenching can occur through several processes, including:

Photoinduced Electron Transfer (PET): In some sensor designs, the bipyridine unit, when complexed with Cu²⁺, can facilitate the transfer of an electron from the excited state of the fluorophore to the metal center. This non-radiative decay pathway competes with fluorescence, leading to a decrease in emission intensity.

Selectivity:

Achieving high selectivity for Cu²⁺ over other biologically and environmentally relevant metal ions is a critical challenge in sensor design. The selectivity of dvbpy-based sensors is influenced by the specific design of the molecule, including the nature of the fluorophore and any additional coordinating groups. Researchers have developed various strategies to enhance selectivity, such as designing specific binding pockets that preferentially accommodate Cu²⁺ ions. For instance, sensors have been developed that show a significant fluorescence response to Cu²⁺ with minimal interference from other ions like Fe³⁺, Ni²⁺, and Zn²⁺. The detection limits for Cu²⁺ using such sensors can be very low, reaching nanomolar concentrations in some cases nih.gov.

Below is a table summarizing the performance of a representative Cu²⁺ sensor based on a bipyridine-functionalized fluorophore:

| Parameter | Value | Reference |

| Analyte | Cu²⁺ | nih.gov |

| Detection Limit (LOD) | 5 nM | nih.gov |

| Response Type | Fluorescence Quenching | nih.gov |

| Selectivity | High over other common metal ions | nih.gov |

Pseudorotaxanes and Mechanically Interlocked Molecular Systems

This compound serves as a valuable building block in the construction of pseudorotaxanes and other mechanically interlocked molecules (MIMs). These complex architectures consist of non-covalently linked components, such as a linear "thread" passing through a macrocyclic "wheel." The bipyridine unit within the thread or wheel component can act as a recognition site for the other component, facilitating the self-assembly of the interlocked structure.

The vinyl groups of dvbpy are particularly significant as they provide reactive sites for polymerization or for "stoppering" the ends of a threaded structure to form a permanent rotaxane. This functionality allows for the integration of these molecular assemblies into larger polymeric materials or onto surfaces.

The formation of these interlocked systems is often templated, where a metal ion or another guest molecule directs the assembly of the components. The bipyridine's ability to coordinate with metal ions is a key feature in many template-directed syntheses of rotaxanes and catenanes (interlocked rings). While the direct use of this compound in published examples of radially conjugated macrocycle-based MIMs is not explicitly detailed in the provided search results, the principles of using bipyridine-containing components are well-established in the field sciopen.com.

Photophysical and Photochemical Applications of dvbpy Complexes

Luminescence Properties and Emission Tunability

Complexes of this compound with transition metals, particularly ruthenium(II) and iridium(III), often exhibit strong luminescence. This light-emitting property is a result of electronic transitions within the complex upon absorption of light. The specific nature of these transitions and the resulting emission can be finely tuned by modifying the structure of the complex.

The vinyl substituents on the bipyridine ligand can influence the electronic properties of the complex, thereby affecting its luminescence. These groups can extend the π-conjugation of the ligand, which can lead to shifts in the absorption and emission wavelengths. The ability to electropolymerize dvbpy complexes provides a method to create thin films with stable and well-defined redox and luminescent properties researcher.life.

In polymeric systems incorporating dvbpy complexes, it is possible to observe changes in the emission color in response to external stimuli, such as changes in pH or the introduction of specific analytes. For instance, coordination polymers based on bis-terpyridine ligands (a related polypyridyl ligand system) have demonstrated fluorescence that can be modulated by pH. Protonation of the ligand can alter the electronic structure of the polymer, leading to a quenching of fluorescence or a significant red-shift in the emission wavelength mdpi.com. While not directly involving dvbpy, this principle illustrates how the emission of polypyridyl-based polymers can be tuned.

In some cases, the interaction of a dvbpy-containing polymer with a guest molecule can lead to a color change in the emitted light, which can be utilized for sensing applications.

The luminescence of many dvbpy-metal complexes arises from a radiative decay process from an excited state. This excited state is often a Metal-to-Ligand Charge Transfer (MLCT) state. In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a π* anti-bonding orbital localized on the bipyridine ligand upon photoexcitation. The subsequent decay of this excited state back to the ground state can release energy in the form of light (luminescence).

The energy of the MLCT transition, and therefore the color of the emitted light, is sensitive to the nature of both the metal and the ligands. Substituents on the bipyridine ring, such as the vinyl groups in dvbpy, can alter the energy of the π* orbitals, thus tuning the emission energy researchgate.net. For example, electron-withdrawing groups tend to lower the energy of the ligand orbitals, leading to a red-shift in the emission, while electron-donating groups have the opposite effect.

The following table provides a summary of the photophysical properties of a representative Ru(II) complex with a substituted bipyridine ligand, illustrating the principles of MLCT.

| Complex | Absorption Max (nm) | Emission Max (nm) | Excited State Lifetime (μs) | Quantum Yield (%) | Reference |

| [Ru(bpy)₂(CN-Me-bpy)]²⁺ | ~450 | ~620 | 1.6 | 13 | nih.gov |

Note: CN-Me-bpy is 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine, a substituted bipyridine ligand. This data is illustrative of the properties of related dvbpy complexes.

Photoinduced Energy Transfer Processes in dvbpy-containing Systems

In multicomponent systems containing a dvbpy complex as either a donor or an acceptor, photoinduced energy transfer can occur. This process involves the non-radiative transfer of excitation energy from a photoexcited donor molecule to an acceptor molecule. The efficiency of this transfer depends on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation.

One common mechanism for energy transfer is Förster Resonance Energy Transfer (FRET) . In a FRET process, the excited donor transfers its energy to the acceptor through long-range dipole-dipole interactions. This can be utilized in various applications, such as in light-harvesting systems where energy is funneled from an array of light-absorbing molecules to a reaction center.

Systems can be designed where a dvbpy complex acts as a light-harvesting component, absorbing light and then transferring the energy to a catalytic center or another luminescent species. The vinyl groups of dvbpy are advantageous in these systems as they allow for covalent attachment to other components, ensuring a fixed and optimal distance for efficient energy transfer. The principles of photoinduced energy transfer are fundamental to the development of artificial photosynthetic systems and advanced molecular devices rsc.orgmdpi.com.

Photocatalysis: Light-Driven Chemical Transformations

Photocatalysis harnesses light energy to drive chemical reactions. Bipyridine-based metal complexes, particularly those of ruthenium and rhenium, are well-established as effective photocatalysts for a variety of transformations. The dvbpy ligand is instrumental in creating heterogeneous catalysts that are both highly active and easily recyclable.

The conversion of carbon dioxide (CO₂) into chemical fuels is a critical area of research for addressing climate change and energy demands. Rhenium and manganese bipyridine carbonyl complexes are known to be effective molecular catalysts for the selective reduction of CO₂ to carbon monoxide (CO) or formic acid. nih.govnih.govshu.ac.uk However, these homogeneous catalysts are often difficult to separate from the reaction mixture and reuse.

The vinyl groups of this compound provide a direct solution to this challenge by enabling the permanent immobilization of the catalytic complex onto solid supports. Through electropolymerization or covalent bonding, dvbpy-based metal complexes can be anchored to the surfaces of conductive materials like carbon cloth or glassy carbon electrodes. acs.org This immobilization prevents the catalyst from leaching into the solution while maintaining its catalytic activity.

Studies on similar immobilized bipyridine complexes have shown that heterogenization can significantly enhance catalytic performance. For instance, immobilized systems have demonstrated turnover numbers (TONs) for CO production that are substantially higher than their homogeneous counterparts, with excellent selectivity (Faradaic efficiencies for CO, FE_CO > 99%) and stability over extended periods of electrolysis. acs.org The dvbpy ligand is crucial in this context, serving as the covalent bridge between the catalytically active metal center and the solid support, thereby creating a robust and reusable photocatalytic system.

Light-Harvesting Architectures and Photosensitization

Efficient light-harvesting is a prerequisite for effective photocatalysis. The process typically involves a photosensitizer that absorbs light and transfers the energy to a catalyst. Bipyridine complexes, especially [Ru(bpy)₃]²⁺ and its derivatives, are exemplary photosensitizers due to their strong absorption in the visible spectrum and favorable excited-state properties. nih.gov

Integration of this compound in Framework Materials

The vinyl groups of dvbpy make it an ideal building block for incorporation into porous crystalline polymers, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high surface areas, tunable porosity, and well-defined structures.

Role as a Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are constructed from metal ions or clusters connected by organic ligands. mdpi.com While dvbpy itself can be used as a linker, more commonly, derivatives like 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpydc) are used to form the primary framework structure. researchgate.netresearchgate.net In such cases, the bipyridine unit within the MOF pore can be post-synthetically modified.

Alternatively, dvbpy can be incorporated as a secondary, functional linker. The bipyridine unit provides an open coordination site within the porous framework. These sites can then be metalated with catalytically active metals. The vinyl groups extending into the pores offer reactive handles for post-synthetic modification. For example, polymerization or click-chemistry reactions can be performed on the vinyl groups to introduce new functionalities, alter the pore environment, or link adjacent framework layers, enhancing the material's stability and catalytic performance.

| Framework Name | Metal Ion | Bipyridine Ligand | Key Feature | Application |

|---|---|---|---|---|

| {[Mn(H2BPDC)(SO4)]}n | Mn(II) | 2,2′-bipyridine-5,5′-dicarboxylic acid | 3-D structure with weak antiferromagnetic coupling. researchgate.net | Magnetic Materials |

| [Zn3L2(btc)2(H2O)] | Zn(II) | BODIPY-derived bipyridine | Photoluminescent 3D framework with permanent porosity. bohrium.com | Gas Adsorption, Luminescence |

| Fe(BPDC) | Fe(II) | 2,2′-bipyridine-5,5′-dicarboxylic acid | Nanosheet array morphology with high specific capacitance. researchgate.net | Supercapacitors |

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are porous polymers formed from the covalent bonding of organic building blocks. nih.gov The directional nature of these bonds results in highly ordered, crystalline structures. The vinyl groups of dvbpy make it an excellent monomer for the synthesis of COFs through polymerization reactions.

For instance, dvbpy can be copolymerized with other multi-vinyl monomers to create a robust, porous organic framework. The bipyridine units are regularly distributed throughout the COF structure, providing built-in sites for metal coordination. rsc.org This pre-designed functionalization is a key advantage over the post-synthetic modification of MOFs. Metal-doped bipyridine-linked COFs have shown significant promise as photoelectrocatalysts. rsc.orgresearchgate.net The extended π-conjugation of the COF backbone allows for efficient light absorption and charge transport, while the coordinated metal atoms act as the catalytic centers for reactions such as the oxygen reduction reaction (ORR). rsc.orgresearchgate.netmdpi.com

| COF Type | Metal Dopant | Key Property | Reported Application |

|---|---|---|---|

| Bipyridine-linked COF Film | Copper (Cu) | Enhanced photocurrent under visible light. rsc.org | Photoelectrocatalytic Oxygen Reduction (ORR) |

| Bipyridine-linked COF | Nickel (Ni) | Electrocatalytic activity. researchgate.net | Carbon Dioxide Reduction (CRR) |

| Bimetallic Co/Fe COF Composite | Cobalt (Co), Iron (Fe) | Low overpotential for OER. mdpi.com | Electrocatalytic Oxygen Evolution Reaction (OER) |

Design and Synthesis Considerations for dvbpy-based Frameworks

The design and synthesis of frameworks incorporating this compound require careful consideration of several factors to achieve the desired properties.

Reaction Conditions: The polymerization conditions (solvent, temperature, catalyst) for creating dvbpy-based COFs must be optimized to ensure high crystallinity and porosity. For MOFs, solvothermal conditions are typically employed, and the choice of solvent can influence the final crystal structure. researchgate.net

Metalation Strategy: For both MOFs and COFs, metal ions can be introduced either during the synthesis (in-situ) or after the framework is formed (post-synthetic). Post-synthetic modification often provides better control over the placement and coordination environment of the metal centers, preserving the integrity of the framework structure. mdpi.com

Vinyl Group Reactivity: The vinyl groups are susceptible to various reactions. While this is advantageous for polymerization and post-synthetic modification, care must be taken during synthesis and metalation to prevent unwanted side reactions. Protecting group strategies may be necessary in some synthetic routes.

By carefully tuning these parameters, researchers can create a wide array of dvbpy-based framework materials with properties tailored for specific applications in catalysis, energy storage, and separation. nih.govescholarship.org

Theoretical and Computational Investigations of 5,5 Divinyl 2,2 Bipyridine and Its Derivatives

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It is used to optimize molecular geometries and calculate various electronic properties. For complex systems like transition metal complexes containing bipyridine ligands, DFT has been successfully used to elucidate their electronic structures. nih.govresearchgate.net Time-Dependent DFT (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption and emission spectra. rsc.org

Prediction and Interpretation of Electronic Structures and Spectroscopic Properties

Theoretical calculations are invaluable for predicting and interpreting the electronic and spectroscopic properties of molecules. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO-LUMO energy gap is a particularly important descriptor, providing insight into the molecule's stability and the energy required for electronic excitation.

For bipyridine-containing systems, TD-DFT calculations have been shown to accurately predict the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands in metal complexes. mdpi.commdpi.com In the case of dvbpy, the vinyl substituents are expected to influence the electronic structure by extending the π-conjugation of the bipyridine core. This would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted 2,2'-bipyridine (B1663995), resulting in a red-shift of the absorption spectra.

While specific calculated data for 5,5'-Divinyl-2,2'-bipyridine is not available, a representative table of DFT/TD-DFT calculated properties for a related vinyl-substituted bipyridine complex, a cycloplatinated(II) complex with 2-vinylpyridine, is presented below to illustrate the type of information that can be obtained. researchgate.net

| Property | Calculated Value | Description |

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, related to the electron-donating ability. |

| LUMO Energy | -2.5 eV | Lowest Unoccupied Molecular Orbital energy, related to the electron-accepting ability. |

| HOMO-LUMO Gap | 3.3 eV | Energy difference between HOMO and LUMO, indicating electronic stability and excitation energy. |

| Major Absorption Band (λmax) | ~400 nm | Wavelength of maximum absorption, corresponding to the primary electronic transition. |

| Nature of Transition | π → π* | Electronic transition primarily localized on the vinylpyridine ligand. |

Note: The data in this table is for a related vinyl-pyridine complex and is intended to be illustrative of the outputs of DFT/TD-DFT calculations.

Computational Modeling of Reaction Mechanisms (e.g., Electropolymerization)

Computational modeling can be employed to investigate the mechanisms of chemical reactions, such as electropolymerization. This process involves the formation of a polymer film on an electrode surface through a series of electrochemical oxidation or reduction steps. For vinyl-substituted aromatic compounds, electropolymerization typically proceeds via the vinyl groups.

While experimental studies have demonstrated the reductive electropolymerization of metal complexes containing this compound, acs.org detailed computational modeling of the electropolymerization mechanism for the free dvbpy ligand is not extensively documented in the literature reviewed. However, theoretical studies on the electropolymerization of other vinyl compounds, like vinylpyridines, suggest that the process involves the initial reduction of the monomer to form a radical anion. acs.org This radical anion can then initiate a chain reaction with neutral monomers, leading to the growth of the polymer chain.

A computational investigation of this process for dvbpy would likely involve the following steps:

Calculation of the reduction potential of the dvbpy monomer using DFT.

Modeling the structure and stability of the resulting radical anion.

Investigating the reaction pathway for the propagation step, including the calculation of activation energies for the formation of new carbon-carbon bonds between monomers.

Analyzing the termination steps of the polymerization process.

Molecular Dynamics Simulations of dvbpy-based Polymeric Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including polymers. unlv.edu MD simulations can provide insights into the structure, dynamics, and macroscopic properties of polymeric materials at an atomic level. researchgate.net

For polymeric systems based on this compound, MD simulations could be used to investigate a range of properties, including:

Chain conformation and morphology: Understanding how the polymer chains fold and pack in the solid state or in solution.

Glass transition temperature (Tg): Predicting the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Mechanical properties: Simulating the response of the polymer to external stress to predict properties like Young's modulus and tensile strength.

Interactions with other molecules: Modeling how the polymer interacts with solvents, ions, or other materials, which is particularly relevant for applications such as sensors or membranes.

While specific MD simulation studies on poly(this compound) are not found in the reviewed literature, general methodologies for simulating vinyl polymers are well-established. researchgate.netrsc.org These simulations typically employ force fields such as OPLS-AA, AMBER, or CHARMM to describe the interactions between atoms. rsc.org The simulations involve setting up an initial configuration of the polymer chains, followed by an equilibration period to allow the system to reach a stable state, and then a production run to collect data on the properties of interest.

Future Directions and Emerging Research Avenues for 5,5 Divinyl 2,2 Bipyridine

Exploration of Novel Metal Centers and Multimetallic Architectures

The vast majority of research on dvbpy has centered on its coordination with well-established metal ions such as ruthenium(II). Future investigations are poised to explore a wider array of the periodic table, incorporating novel metal centers to unlock new photophysical, electrochemical, and catalytic properties. The introduction of less-common d-block and f-block metal ions could lead to complexes with unique luminescent or magnetic characteristics.

Furthermore, the ditopic nature of dvbpy, with its two distinct coordination sites, makes it an ideal candidate for the construction of sophisticated multimetallic architectures. Research is moving towards the synthesis of heterometallic complexes, where two or more different metal centers are held in close proximity by dvbpy-containing bridging ligands. These systems could facilitate intramolecular energy or electron transfer processes, which are highly desirable for applications in artificial photosynthesis and multielectron catalysis. The development of discrete supramolecular assemblies, such as coordination cages and polygons, using dvbpy as a linear linker, also represents a burgeoning area of research. These structures could find applications in host-guest chemistry, molecular recognition, and drug delivery.